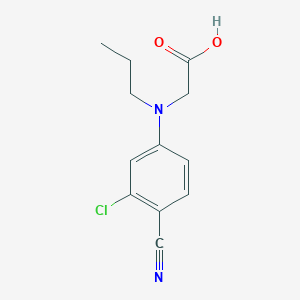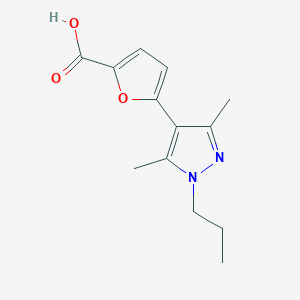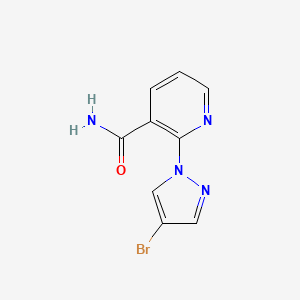
3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, GSK503, and is a selective inhibitor of the protein BRD4. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression.
Mécanisme D'action
The mechanism of action of 3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide involves the inhibition of the protein BRD4. BRD4 plays a crucial role in the regulation of gene expression, and its inhibition by GSK503 results in the downregulation of genes that are involved in the development and progression of various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of BRD4. This inhibition results in the downregulation of genes that are involved in various disease processes, including cancer and inflammation. Additionally, GSK503 has been shown to reduce the formation of arterial plaques in animal models, suggesting that it may have potential applications in cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide in lab experiments is its specificity for the protein BRD4. This specificity allows for targeted inhibition of the protein, which can be useful in studying its role in various disease processes. However, one limitation of using GSK503 in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell types at high concentrations.
Orientations Futures
There are several future directions for research on 3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide. One potential direction is the further investigation of its potential as a treatment for hematological malignancies, such as acute myeloid leukemia and multiple myeloma. Additionally, GSK503 has shown potential as a treatment for inflammatory diseases, such as rheumatoid arthritis, and further research in this area may be warranted. Another potential direction for future research is the investigation of the potential use of GSK503 in combination with other drugs, as it may have synergistic effects when used in combination with other inhibitors of gene expression.
Méthodes De Synthèse
The synthesis of 3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide involves a multi-step process that begins with the reaction of 4-methyl-3-pyridyl isothiocyanate with 4-aminobenzoyl chloride. This reaction results in the formation of 4-methyl-3-pyridyl carbamoyl benzoic acid, which is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminomethylbenzamide in the presence of a base to produce the final product.
Applications De Recherche Scientifique
3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and cardiovascular disease. In cancer research, GSK503 has shown promising results as a potential treatment for hematological malignancies, such as acute myeloid leukemia and multiple myeloma. This compound has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, GSK503 has been investigated for its potential use in cardiovascular disease, as it has been shown to reduce the formation of arterial plaques in animal models.
Propriétés
IUPAC Name |
3-(aminomethyl)-N-(4-methylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-5-6-16-9-13(10)17-14(18)12-4-2-3-11(7-12)8-15/h2-7,9H,8,15H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSLUJMCAVJVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)



![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)

![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)
